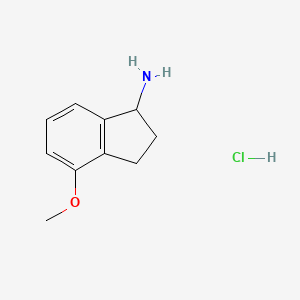

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is not detailed in the provided papers. However, similar compounds are often synthesized through multi-step organic reactions that may include the formation of Schiff bases, as seen in the synthesis of the novel Schiff base compound in paper . The synthesis likely involves careful selection of starting materials and reaction conditions to ensure the formation of the desired product.

Molecular Structure Analysis

While the exact molecular structure of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is not analyzed in the papers, the molecular geometry of similar compounds has been calculated using density functional theory (DFT) methods . These calculations are typically compared with experimental data such as X-ray diffraction to validate the theoretical models. The presence of methoxy and amine groups would influence the molecular geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

The chemical reactivity of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can be speculated based on the reactivity of similar compounds. For example, the Schiff base compound studied in paper exhibits characteristic N-H, C-O, and C=N stretching vibrations, suggesting that it can participate in hydrogen bonding and other chemical interactions. The compound of interest may also undergo similar interactions due to the presence of an amine group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, such as its spectroscopic characteristics and electronic properties, are not directly reported. However, similar compounds have been shown to exhibit specific absorption bands in UV-Vis spectroscopy related to n→π* and π→π* transitions . The electronic properties, including charge distribution and dipole moment, can be inferred from computational studies like those performed on the alpha-2-imidazoline receptor agonist . These properties are crucial for understanding the interaction of the compound with biological targets and its potential pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Mannich Bases with Piperazines: A study synthesized new Mannich bases, including compounds related to 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. These compounds were evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Compounds showed high potency and selectivity, indicating potential in drug design and cancer therapy (Gul et al., 2019).

Antimicrobial and Antituberculosis Activity

- Antimycobacterial Activity: A library of trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxy alkyl amines, closely related to 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, showed significant activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Kumar et al., 2013).

Skin Whitening Agent

- Inhibition of Melanin Production: A study involving a nitrogen analog of stilbene, structurally similar to 4-Methoxy-2,3-dihydro-1H-inden-1-amine, demonstrated the inhibition of tyrosinase activity and melanin production in skin cells. This suggests potential use as a skin whitening agent (Choi et al., 2002).

Polymer Modification

- Hydrogel Modification: Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including those related to 4-Methoxy-2,3-dihydro-1H-inden-1-amine. This resulted in polymers with enhanced thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Antineoplastic Agents

- Cancer Cell Growth Inhibition: A synthesized compound, including a derivative of 4-Methoxy-2,3-dihydro-1H-inden-1-amine, showed significant activity against various cancer cell lines, indicating its potential as an antineoplastic agent (Pettit et al., 2003).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Eigenschaften

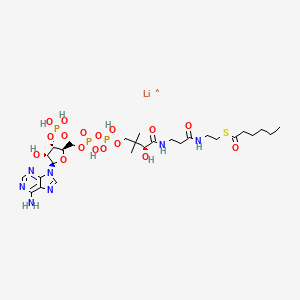

IUPAC Name |

4-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-7-8(10)5-6-9(7)11;/h2-4,9H,5-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOFUECRYOJIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744910 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | |

CAS RN |

41566-80-7 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)